Dibenzocyclooctyne-polyethylene glycol-3-trans-cyclooctene, commonly referred to as DBCO-PEG3-TCO, is a specialized chemical compound utilized primarily in bioconjugation and drug delivery applications. This compound features a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked by a polyethylene glycol (PEG) spacer. The DBCO group is notable for its ability to engage in strain-promoted alkyne-azide cycloaddition reactions without the need for metal catalysts, while the TCO moiety reacts with tetrazines through inverse electron demand Diels-Alder cycloaddition, forming stable dihydropyridazine linkages. The chemical formula of DBCO-PEG3-TCO is , with a molecular weight of 631.76 g/mol, and it typically appears as a light yellow oil .
These reactions are crucial for applications in bioconjugation, allowing for the selective attachment of biomolecules under mild conditions.
DBCO-PEG3-TCO exhibits significant biological activity due to its bioorthogonal properties, enabling it to function effectively in living organisms without interfering with native biological processes. Its high chemoselectivity allows it to selectively react with azides and tetrazines while remaining inert to other functional groups commonly found in biological samples. This characteristic makes it an excellent candidate for applications such as:
DBCO-PEG3-TCO has diverse applications across various fields:
Interaction studies involving DBCO-PEG3-TCO have demonstrated its effectiveness in various bioconjugation scenarios. For instance, its ability to form stable covalent bonds with tetrazine-containing molecules has been validated through kinetic studies showing rapid reaction rates even in complex biological matrices. These studies emphasize the compound's utility in real-time imaging and tracking of biological processes within living organisms .
Several compounds share similarities with DBCO-PEG3-TCO, particularly in their use as linkers or reagents in bioconjugation:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) | Contains maleimide for thiol conjugation; versatile linker | Combines three functionalities (maleimide, DBCO, TCO) |
| TCO*-PEG3-DBCO | Focuses on TCO and DBCO reactivity | Primarily emphasizes click chemistry without PEG spacer |
| DBCO-PEG4 | Similar DBCO functionality but lacks TCO group | Limited to alkyne-azide cycloaddition only |
DBCO-PEG3-TCO stands out due to its dual reactive functionalities (DBCO and TCO) combined with the hydrophilic PEG spacer, which enhances solubility and reduces aggregation in biological systems .